4-(2-Aminoethoxy)-3-methoxybenzoic acid
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Description
4-(2-Aminoethoxy)-3-methoxybenzoic acid is a chemical compound with the molecular formula C9H11NO3 . It has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da .
Synthesis Analysis
The synthesis of compounds similar to 4-(2-Aminoethoxy)-3-methoxybenzoic acid has been reported in the literature. For instance, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been used to produce β-amino alcohols . This process provides β-amino alcohols in high yields with excellent regioselectivity .Molecular Structure Analysis
The molecular structure of 4-(2-Aminoethoxy)-3-methoxybenzoic acid consists of a benzoic acid core with an aminoethoxy substituent at the 4-position .Scientific Research Applications
Antioxidant Activity Evaluation
Antioxidant activity is a significant area of research due to its implications in food engineering, medicine, and pharmacy. Various tests like Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others are critical for determining the antioxidant capacity of complex samples. These methods are based on spectrophotometry, assessing kinetics or reaching equilibrium states, and have been successfully applied in antioxidant analysis (Munteanu & Apetrei, 2021).
Pharmacological Characteristics
Compounds like vanillic acid, sharing a functional group similarity with 4-(2-Aminoethoxy)-3-methoxybenzoic acid, have been studied for their antioxidant, anti-inflammatory, and neuroprotective properties. Such pharmacological characteristics lead to potential uses in treating various diseases, highlighting the importance of understanding the properties and applications of these compounds in scientific research (Ingole et al., 2021).
Molecular Mechanisms in Inflammation-related Diseases
Research on gallic acid, another related compound, illuminates its anti-inflammatory properties. This review discusses the pharmacological activities and mechanisms of action in inflammatory diseases, providing a basis for clinical application and guiding future research and medicinal development (Bai et al., 2020).
Role in Enzyme Function
Studies on p-hydroxybenzoate hydroxylase, an enzyme catalyzing reactions critical for the oxidation of similar benzoic acid derivatives, offer insights into protein dynamics and electrostatics in enzyme function. Understanding these mechanisms can inform the development of compounds like 4-(2-Aminoethoxy)-3-methoxybenzoic acid for scientific applications (Entsch et al., 2005).
Environmental Fate and Behavior
Research on parabens, esters of para-hydroxybenzoic acid, reviews their environmental fate, behavior in aquatic environments, and potential health risks. Such studies are crucial for understanding the environmental impact and safety of related compounds, including 4-(2-Aminoethoxy)-3-methoxybenzoic acid (Haman et al., 2015).
properties
IUPAC Name |
4-(2-aminoethoxy)-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQRTNBCFGCDQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639872 |
Source
|
Record name | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethoxy)-3-methoxybenzoic acid | |
CAS RN |
1011408-00-6 |
Source
|
Record name | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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